5-Bromo-2-chloro-N-cyclohexylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-N-cyclohexylisonicotinamide is a chemical compound with the molecular formula C12H14BrClN2O . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide consists of a benzamide core with bromine and chlorine substituents, and a cyclohexyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The average mass of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide is 316.621 Da and its monoisotopic mass is 315.002533 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
An Improved Synthesis of Per(6-Deoxyhalo) Cyclodextrins Per(6-deoxy-6-halo) cyclodextrins, including bromo and chloro derivatives, have been synthesized with high selectivity and yield using N-halosuccinimides and triphenylphosphine in N,N-dimethylformamide, demonstrating the chemical utility of halogenated compounds in supramolecular chemistry (Chmurski & Defaye, 2000).
Synthesis and Characteristics of 5-Bromo-nicotinonitrile The synthesis process of 5-Bromo-nicotinonitrile involves chlorination, ammonium aqueous reaction, and oxidation, starting from 5-Bromo-nicotinic acid, highlighting the reactivity and conversion potential of bromo and chloro-substituted compounds in organic synthesis (Chen Qi-fan, 2010).
Antiviral Activity of Halogenated Pyrimidines Halogenated (bromo, chloro) pyrimidines have shown potential in inhibiting retrovirus replication in cell culture, providing a basis for the exploration of halogenated compounds in antiviral drug development (Hocková et al., 2003).
Halogenation and Cyclization Reactions
Regioselective Synthesis of Pyrimidine Annelated Heterocycles The reaction of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with bromine or other halogenating agents in chloroform yields bromo and chloro-annelated pyrimidine heterocycles, underscoring the importance of halogen elements in regioselective cyclization reactions (Majumdar et al., 2001).
Conformational Studies of Halogenated Cyclohexanols Research on trans-2-bromo- and trans-2-chloro-cyclohexanol has provided insights into the conformational equilibrium of halogenated cyclohexanols, contributing to the understanding of the structural dynamics of halogen-containing compounds (Buys et al., 2010).
Safety and Hazards
Safety data sheets suggest that in case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide is SGLT2 (Sodium-Glucose Co-transporter 2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
As an sglt2 inhibitor, it likely works by blocking the reabsorption of glucose in the kidneys, thereby promoting glucose excretion and reducing blood glucose levels .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2, it prevents glucose from being reabsorbed into the bloodstream from the kidneys. This leads to increased glucose excretion and decreased blood glucose levels .
Pharmacokinetics
Like other sglt2 inhibitors, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of 5-Bromo-2-chloro-N-cyclohexylisonicotinamide is a reduction in blood glucose levels. This is achieved by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion . It may also have secondary effects such as weight loss and blood pressure reduction .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O/c13-10-7-15-11(14)6-9(10)12(17)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMLXPYQYRFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-N-cyclohexylisonicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.